molecular formula AuH2Na3O6S4+ B179261 Aurate(3-), bis(monothiosulfato(2-)-kappaO,kappaSS)-, sodium (1:3), (T-4)- CAS No. 15283-45-1

Aurate(3-), bis(monothiosulfato(2-)-kappaO,kappaSS)-, sodium (1:3), (T-4)-

Cat. No.: B179261
CAS No.: 15283-45-1
M. Wt: 492.2 g/mol
InChI Key: UCGZDNYYMDPSRK-UHFFFAOYSA-L
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Description

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is a complex compound that contains gold, sodium, sulfur, and oxygen atoms

Properties

CAS No.

15283-45-1

Molecular Formula

AuH2Na3O6S4+

Molecular Weight

492.2 g/mol

IUPAC Name

trisodium;bis(dioxido-oxo-sulfanylidene-λ6-sulfane);gold(1+)

InChI

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2

InChI Key

UCGZDNYYMDPSRK-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]

Appearance

powder, or solution

Other CAS No.

15283-45-1

Purity

> 99.9%

Synonyms

Aurothiosulfate, Sodium
Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium
Gold Sodium Thiosulfate
Gold Thiosulfate, Sodium
Sanochrysin
Sanochrysine
Sanocrisin
Sodium Aurothiosulfate
Sodium Gold Thiosulfate
Sodium Thiosulfate, Gold
Thiosulfate, Gold Sodium
Thiosulfate, Sodium Gold
Thiosulfatoaurate

Origin of Product

United States

Preparation Methods

The synthesis of Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to ensure consistent quality and high yield.

Chemical Reactions Analysis

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of gold oxides, while reduction reactions may yield elemental gold.

Scientific Research Applications

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in bioimaging and biosensing due to its ability to interact with biological molecules. In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial activity or enhanced drug delivery. The specific molecular targets and pathways involved depend on the application and the biological system being studied.

Comparison with Similar Compounds

Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds, such as gold(I) sodium thiosulfate and gold(III) chloride While these compounds share some similarities in their chemical composition and properties, Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure and the presence of multiple functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurate(3-), bis(monothiosulfato(2-)-kappaO,kappaSS)-, sodium (1:3), (T-4)-
Reactant of Route 2
Aurate(3-), bis(monothiosulfato(2-)-kappaO,kappaSS)-, sodium (1:3), (T-4)-

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